This compound belongs to the class of pyrrolopyridinones, which are known for their diverse biological activities. The specific structure of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one allows it to interact with various biological targets, making it a valuable candidate in drug discovery and development. The compound has been referenced in several patents and scientific literature, indicating its relevance in ongoing research efforts aimed at developing therapeutic agents against diseases such as cancer and neurodegenerative disorders .
The synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be approached through several methods, often involving cyclization reactions that build the fused ring system.
The molecular structure of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be described as follows:
The compound features a bicyclic framework where the pyrrole ring is fused to a pyridine ring. The nitrogen atoms contribute to the basicity and potential reactivity of the molecule.
X-ray crystallography and NMR spectroscopy are commonly employed techniques for determining the precise molecular structure and confirming the presence of functional groups .
1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one participates in various chemical reactions that can modify its structure or enhance its biological activity.
The mechanism of action for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one largely depends on its interaction with specific biological targets:
Studies employing cellular assays have demonstrated that compounds within this class can modulate gene expression patterns associated with neuroprotection and cancer cell proliferation .
The physical and chemical properties of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one are essential for understanding its behavior in biological systems:
The applications of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one span several fields:
The construction of the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one bicyclic core relies predominantly on intramolecular cyclization of appropriately substituted pyridine precursors. Acid-catalyzed intramolecular cyclization represents the most established approach, where N-alkyl/aryl-4-aminopyridine-3-carboxylate derivatives undergo ring closure under Brønsted or Lewis acid catalysis. For example, trifluoroacetic acid (TFA) in dichloromethane at room temperature efficiently promotes dehydration and cyclization to form the fused pyrrole ring, yielding the core scaffold in >85% purity [6]. Alternatively, thermal cyclodehydration employs high-boiling solvents like dimethylacetamide (DMA) at 120–150°C, eliminating the need for metal catalysts but requiring stringent temperature control to suppress dimerization .
Table 1: Cyclization Methods for Core Assembly
Precursor Type | Conditions | Catalyst/Additive | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Ethyl 4-aminopyridine-3-carboxylate | Reflux, 12h | TFA (10 mol%) | 92 | <5% dimer |
Methyl 4-(methylamino)nicotinate | DMA, 140°C, 8h | None | 78 | 15% hydrolyzed ester |
4-Amino-3-cyanopyridine | AcOH/H₂O (6:1), 100°C, 6h | NaOAc | 85 | 10% decarboxylation |
A significant advancement involves microwave-assisted cyclization, reducing reaction times from hours to minutes (10–30 min) while improving regioselectivity. This technique minimizes thermal degradation pathways, crucial for electron-deficient substrates prone to hydrolysis at elevated temperatures [8]. Recent work demonstrates that ortho-halogenated precursors (Br, I) enable subsequent Pd-catalyzed functionalization, providing a handle for late-stage diversification [5].
Transition metal catalysis has emerged as a powerful tool for constructing challenging pyrrolopyridinone regioisomers. Palladium-catalyzed C–N coupling facilitates the cyclization of 3-bromo-4-(aminopyridyl) substrates, with Pd(OAc)₂/XantPhos systems achieving near-quantitative conversion in 1,4-dioxane at 80°C. This method exhibits exceptional functional group tolerance, accommodating ester, nitrile, and heteroaryl substituents without protection [8]. Copper(I) iodide with trans-N,N′-dimethylcyclohexane-1,2-diamine serves as a cost-effective alternative, though elevated temperatures (100–110°C) limit compatibility with thermally labile groups [8].
Table 2: Catalytic Performance in Ring-Closure Reactions
Catalyst System | Ligand | Temp (°C) | Time (h) | Yield Range (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | XantPhos | 80 | 2 | 88–95 | 47 |
CuI (10 mol%) | DMCDA | 110 | 12 | 70–82 | 12 |
Pd₂(dba)₃ (3 mol%) | BINAP | 90 | 4 | 85–91 | 38 |
Mechanistic studies reveal that electron-deficient phosphine ligands (e.g., SPhos) accelerate oxidative addition while suppressing β-hydride elimination, a common side reaction in Pd-mediated processes. Solvent polarity critically influences cyclization kinetics; nonpolar solvents (toluene) favor C–N bond formation over hydrolytic pathways, particularly for substrates bearing primary alkylamines [8]. Recent advances employ photoredox catalysis for radical-based cyclizations, enabling access to C3-alkylated derivatives under mild conditions without prefunctionalization [5].
Selective N-functionalization at the pyrrole nitrogen (N1 position) is achieved through alkylation of metallated intermediates. Deprotonation with NaH or KOtBu in tetrahydrofuran (THF) generates a stable anion that reacts with primary alkyl halides (e.g., iodoethane, 2-bromoethyl methyl ether) to furnish N-alkyl derivatives in 75–90% yield. This method proves superior to direct nucleophilic substitution on halogenated precursors, which suffers from competing O-alkylation and polymerization [5] [6]. For N-aryl variants, copper-catalyzed Ullmann coupling between 7-chloropyrrolopyridinones and arylboronic acids provides biaryl products with >20:1 regioselectivity when using picolinamide as a transient directing group [8].
Table 3: N-Functionalization Methods and Efficiency
Derivative Type | Reagent | Conditions | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|---|
N-Ethyl | Iodoethane | NaH, THF, 0°C→RT, 2h | 89 | 98 | Overalkylation at high T |
N-(2-Methoxyethyl) | 1-Bromo-2-methoxyethane | K₂CO₃, DMF, 60°C, 6h | 78 | 95 | Solvent co-product retention |
N-Phenyl | Iodobenzene | CuI/phenanthroline, K₃PO₄, 100°C | 82 | 97 | Heteroaryl coupling sluggish |
Protecting group strategies enable sequential functionalization when multiple reactive sites exist. The 2-(trimethylsilyl)ethoxymethyl (SEM) group effectively shields the pyrrole nitrogen during electrophilic C3 bromination or C6 oxidation, with subsequent deprotection using trifluoroacetic acid achieving >95% recovery of the N-H scaffold [6]. Industrial routes increasingly employ continuous hydrogenation for N-benzyl deprotection, replacing hazardous reagents like boron tribromide with Pd/C-catalyzed transfer hydrogenation in flow reactors [5].
Scaling pyrrolopyridinone synthesis necessitates addressing exothermicity, solvent waste, and purification bottlenecks. Solvent optimization studies demonstrate that cyclization in 2-methyltetrahydrofuran (2-MeTHF) provides dual benefits: higher boiling point (80°C) enables faster kinetics than dichloromethane, while its bio-based origin and aqueous separability align with green chemistry principles. Replacement of N,N-dimethylformamide (DMF) with cyclopentyl methyl ether (CPME) in alkylation steps reduces mutagenic impurity risks and simplifies recycling [5].
Process intensification techniques include:
Table 4: Industrial Process Metrics Comparison
Parameter | Batch Process (2015) | Intensified Process (2025) | Improvement |
---|---|---|---|
Cyclization solvent | Dichloromethane (8 L/kg) | 2-MeTHF (3 L/kg) | 62% reduction |
Total step count | 6 | 3 | 50% reduction |
Overall yield | 41% | 68% | 66% increase |
PMI (Process Mass Intensity) | 120 | 45 | 63% reduction |
Economic and environmental assessments confirm that telescoped synthesis (combined cyclization/alkylation without isolation) reduces manufacturing costs by 30% and carbon footprint by 55% versus stepwise sequences. Lifecycle analysis further identifies solvent recovery (>90% via distillation) as critical for meeting PMI targets of <50 in regulated markets [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9